molecular formula C6H8F5NO2 B6158338 3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid CAS No. 1466514-78-2

3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid

Cat. No.: B6158338
CAS No.: 1466514-78-2
M. Wt: 221.1
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Description

3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid is a chemical compound with the molecular formula C6H9F4NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding azetidine oxides.

    Reduction: Formation of partially or fully reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine compounds with various functional groups.

Scientific Research Applications

3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can influence the biological activity and metabolic stability of pharmaceuticals.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the field of oncology and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-3-(methoxymethyl)azetidine, trifluoroacetic acid
  • 3-(fluoromethyl)azetidine, trifluoroacetic acid

Uniqueness

3-fluoro-3-(fluoromethyl)azetidine, trifluoroacetic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to other azetidine derivatives. The trifluoroacetic acid component also contributes to its distinct characteristics, such as increased acidity and solubility in organic solvents.

Properties

CAS No.

1466514-78-2

Molecular Formula

C6H8F5NO2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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